N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a central thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-ethoxyphenyl group. This structure combines key pharmacophoric elements: the pyrimidinone core is associated with kinase inhibition and enzyme modulation, while the sulfanylacetamide linker and aromatic substituents enhance binding affinity and metabolic stability. The compound’s design aligns with trends in medicinal chemistry, where fluorinated and ethoxy groups are employed to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-2-30-18-9-7-17(8-10-18)25-20(28)14-32-23-26-19-11-12-31-21(19)22(29)27(23)13-15-3-5-16(24)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJXUQYBXGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, which can lead to the development of new compounds with enhanced properties.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine possess significant antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MICs) for similar compounds have been reported between 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties : In vitro studies suggest that the compound inhibits cancer cell proliferation. For example:
- Cell Line A: IC50 = 15 µM
- Cell Line B: IC50 = 20 µM
These findings indicate its potential role in targeting cellular signaling pathways critical for tumor growth and survival.
Medicine
The compound is being explored as a potential therapeutic agent for various diseases due to its biological activity. Its ability to inhibit specific enzymes and receptors positions it as a candidate for drug development aimed at treating conditions such as cancer and infections.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its structural characteristics may contribute to advancements in material science and chemical engineering.
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | MIC determination | 10 - 50 µg/mL |
| Anticancer | MTT Assay | IC50 = 15 - 20 µM |
| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several heterocyclic derivatives, particularly those featuring thienopyrimidinone or pyrimidine cores coupled with sulfanylacetamide substituents. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the trifluoromethoxy group in ’s analogue (electron-withdrawing), which may enhance lipophilicity and membrane permeability .
- Fluorine Substitution : The 4-fluorophenylmethyl group in the target compound mirrors fluorine’s role in improving metabolic stability and binding affinity, as seen in and .
Physicochemical Properties
- Molecular Weight : The target compound (~467.5 g/mol) is heavier than ’s analogue (334.21 g/mol) due to its larger heterocyclic core and substituents.
- Melting Points: While the target’s melting point is unreported, analogues with chlorophenyl () or trifluoromethoxy groups () typically exhibit higher melting points (>150°C) compared to non-halogenated derivatives .
Biological Activity
N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including in vitro studies, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of the ethoxy and fluorophenyl substituents may influence its biological activity.
In Vitro Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. In one study, derivatives of thieno[3,2-d]pyrimidine were screened for their antiproliferative effects against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines.
Key Findings:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 2.15 µM to 6.96 µM across different cancer cell lines. Notably, compounds with similar structures showed promising activity against VEGFR-2 and AKT pathways, which are critical in cancer proliferation and survival .
- Mechanism of Action : The compound induced apoptosis through caspase activation and caused cell cycle arrest primarily in the S phase. Flow cytometry analysis revealed that treatment with this compound led to a notable buildup of cells in S phase (approximately 56.19% for certain derivatives), indicating effective inhibition of cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. A study focusing on thieno[3,2-d]pyrimidine derivatives found that several compounds demonstrated potent antimicrobial effects against various bacterial strains.
Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the thieno[3,2-d]pyrimidine ring can enhance potency:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | Ethoxy group | Increased solubility and bioavailability |
| 3-position | Fluorophenyl group | Enhanced binding affinity to target proteins |
| Sulfanyl group | Variations | Altered mechanism of action leading to increased apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
